molecular formula C19H38O3 B12565177 3-Hydroxy-2,6,10,14-tetramethylpentadecanoic acid CAS No. 195249-30-0

3-Hydroxy-2,6,10,14-tetramethylpentadecanoic acid

Cat. No.: B12565177
CAS No.: 195249-30-0
M. Wt: 314.5 g/mol
InChI Key: QYCJOLFDFWRUFH-UHFFFAOYSA-N
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Description

3-Hydroxy-2,6,10,14-tetramethylpentadecanoic acid is a branched-chain fatty acid with the molecular formula C19H38O3 This compound is a derivative of pristanic acid and is known for its unique structure, which includes multiple methyl groups and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2,6,10,14-tetramethylpentadecanoic acid typically involves the hydroxylation of pristanic acid. The process can be carried out using various reagents and catalysts to introduce the hydroxyl group at the desired position. Common methods include:

    Hydroxylation using oxidizing agents: This involves the use of oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) to introduce the hydroxyl group.

    Catalytic hydrogenation: This method uses catalysts like palladium on carbon (Pd/C) to facilitate the addition of hydrogen to the double bonds, followed by hydroxylation.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the product. The use of environmentally friendly oxidizing agents and catalysts is also a focus in industrial settings to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2,6,10,14-tetramethylpentadecanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to remove the hydroxyl group, converting it back to pristanic acid.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation products: Ketones, carboxylic acids

    Reduction products: Pristanic acid

    Substitution products: Various substituted derivatives depending on the reagent used

Scientific Research Applications

3-Hydroxy-2,6,10,14-tetramethylpentadecanoic acid has several scientific research applications:

    Chemistry: Used as a model compound to study the behavior of branched-chain fatty acids in various chemical reactions.

    Biology: Investigated for its role in metabolic pathways and its impact on cellular functions.

    Medicine: Studied for its potential therapeutic effects and its role in metabolic disorders.

    Industry: Used in the production of specialized lubricants and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2,6,10,14-tetramethylpentadecanoic acid involves its interaction with various enzymes and receptors in the body. It is known to be metabolized through alpha-oxidation and beta-oxidation pathways, leading to the formation of pristanic acid and other metabolites. These metabolites can then interact with peroxisome proliferator-activated receptors (PPARs), influencing gene expression and metabolic processes.

Comparison with Similar Compounds

3-Hydroxy-2,6,10,14-tetramethylpentadecanoic acid can be compared with other similar compounds such as:

    Pristanic acid: A closely related compound that lacks the hydroxyl group. It is also involved in metabolic pathways and has similar applications.

    Phytanic acid: Another branched-chain fatty acid that is metabolized to pristanic acid. It has a similar structure but differs in the position and number of methyl groups.

The uniqueness of this compound lies in its specific hydroxylation, which imparts distinct chemical and biological properties.

Properties

CAS No.

195249-30-0

Molecular Formula

C19H38O3

Molecular Weight

314.5 g/mol

IUPAC Name

3-hydroxy-2,6,10,14-tetramethylpentadecanoic acid

InChI

InChI=1S/C19H38O3/c1-14(2)8-6-9-15(3)10-7-11-16(4)12-13-18(20)17(5)19(21)22/h14-18,20H,6-13H2,1-5H3,(H,21,22)

InChI Key

QYCJOLFDFWRUFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCC(C(C)C(=O)O)O

Origin of Product

United States

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